3-Dodecanoyl-nbd-cholesterol
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Overview
Description
3-Dodecanoyl-nbd-cholesterol is a fluorescently-tagged cholesterol . The hydrophilic NBD fluorophore is attached to the hydrophilic end of cholesterol, separated by a 12-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Synthesis Analysis
A series of cholesterol probes with NBD and Dansyl fluorophores attached to the 3-hydroxyl position via carbamate linkers has been designed and synthesized . Their ability to mimic the behavior of natural cholesterol in bilayer membranes has been examined .Molecular Structure Analysis
The molecular formula of 3-Dodecanoyl-nbd-cholesterol is C45H70N4O5 . The structure allows the cholesterol to orient in membrane bilayers while the fluorescent tag is presented outside the bilayer .Chemical Reactions Analysis
The design of 3-Dodecanoyl-nbd-cholesterol allows it to model the behavior of cholesterol in membranes better than the previously used 25-NBD cholesterol .Physical And Chemical Properties Analysis
The molecular weight of 3-Dodecanoyl-nbd-cholesterol is 747.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass is 746.53462135 g/mol . The compound has a rotatable bond count of 20 .Scientific Research Applications
Membrane Biophysics
3-Dodecanoyl-NBD-cholesterol: is a fluorescently tagged cholesterol molecule used to study the behavior of cholesterol in membrane bilayers . Its design, with a hydrophilic NBD fluorophore attached via a 12-carbon spacer, allows it to orient properly in the membrane while presenting the fluorescent tag outside the bilayer. This compound is crucial for understanding the dynamics of cholesterol within cell membranes and can help elucidate the role of cholesterol in conditions like atherosclerosis.
Lipid-Protein Interactions
Researchers utilize 3-Dodecanoyl-NBD-cholesterol to investigate interactions between lipids and proteins . The fluorescent properties of the compound enable the visualization and tracking of cholesterol molecules as they interact with various proteins, providing insights into lipid signaling pathways and protein function related to cholesterol.
Cellular Lipid Uptake
This compound is instrumental in studying how cells uptake and utilize cholesterol. By tracking the fluorescent cholesterol analog, scientists can observe how cholesterol is incorporated into cells and how it affects cellular functions . This application is particularly relevant in the study of metabolic diseases where cholesterol transport is disrupted.
Lipid Metabolism Assays
3-Dodecanoyl-NBD-cholesterol: is used to develop assays for lipid metabolism . These assays can measure the activity of enzymes involved in cholesterol synthesis and breakdown, providing valuable tools for the discovery of drugs targeting lipid metabolic pathways.
Atherosclerosis Research
In atherosclerosis research, 3-Dodecanoyl-NBD-cholesterol is used to label peritoneal macrophages to study cholesterol influx and efflux in the context of foam cell formation . This research is vital for developing therapies aimed at preventing or reversing atherosclerotic plaque formation.
Liposome Studies
The compound’s fluorescent tagging allows for the study of liposome formation and behavior. Liposomes are used as drug delivery systems, and understanding their interaction with cholesterol is key to optimizing their design and function .
Nutraceutical Development
3-Dodecanoyl-NBD-cholesterol: can be used in the development of nutraceuticals by studying how natural compounds, like those found in cruciferous vegetables, affect cholesterol transport and metabolism within the body .
Pharmacological Research
Finally, this cholesterol analog is used in pharmacological research to test the efficacy of new cholesterol-lowering drugs. By observing how these drugs interact with fluorescent cholesterol, researchers can assess their potential for treating hypercholesterolemia .
Mechanism of Action
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H70N4O5/c1-31(2)16-15-17-32(3)36-21-22-37-35-20-19-33-30-34(25-27-44(33,4)38(35)26-28-45(36,37)5)53-41(50)18-13-11-9-7-6-8-10-12-14-29-46-39-23-24-40(49(51)52)43-42(39)47-54-48-43/h19,23-24,31-32,34-38,46H,6-18,20-22,25-30H2,1-5H3/t32-,34+,35+,36-,37+,38+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIESALPKGCNM-QNKNOTAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H70N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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